cAMPS-Rp,triethylammoniumsalt

Catalog No.
S12830584
CAS No.
M.F
C16H27N6O5PS
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cAMPS-Rp,triethylammoniumsalt

Product Name

cAMPS-Rp,triethylammoniumsalt

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium

Molecular Formula

C16H27N6O5PS

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1

InChI Key

OXIPZMKSNMRTIV-NVGWRVNNSA-N

Canonical SMILES

CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-]

Isomeric SMILES

CC[NH+](CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-]

cAMPS-Rp, triethylammonium salt is a synthetic derivative of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various biological processes. This compound features a sulfur atom replacing one of the exocyclic oxygen atoms in the cyclic phosphate moiety, which contributes to its unique properties and functionality. The chemical formula for cAMPS-Rp, triethylammonium salt is C₁₆H₂₇N₆O₅PS, and it has a molecular weight of approximately 446.46 g/mol .

As a cell-permeable analog of cAMP, cAMPS-Rp acts primarily as a competitive antagonist of cAMP-induced activation of protein kinase A (PKA). It interacts with cAMP binding sites on the regulatory subunits of PKA, thereby inhibiting its activation. This compound is resistant to hydrolysis by phosphodiesterases, which enhances its stability and utility in research settings .

Starting from adenosine. Typically, adenosine is reacted with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the cyclic phosphate structure. This method ensures high purity and consistency in the final product .

Industrial Production

For industrial applications, similar synthetic routes are employed but on a larger scale. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to achieve high-purity products necessary for research and therapeutic use.

cAMPS-Rp exhibits significant biological activity by acting as a competitive antagonist against cAMP-induced activation of PKA. The inhibitory concentration (IC50) for this compound ranges from 11 to 16 μM, indicating its potency in modulating PKA activity. By blocking the activation of PKA, cAMPS-Rp influences several cellular processes such as cell differentiation and signal transduction pathways associated with cAMP .

Furthermore, studies have shown that cAMPS-Rp can elevate intracellular cAMP levels without requiring Gi signaling or functional P2Y12 receptors, indicating its unique mechanism of action through unidentified G protein-coupled pathways .

cAMPS-Rp is widely used in scientific research due to its role as a tool for studying cyclic nucleotide signaling pathways. Its applications include:

  • Biochemical Research: Investigating signal transduction pathways involving cAMP.
  • Pharmacology: Exploring potential therapeutic applications in diseases characterized by disrupted cAMP signaling.
  • Diagnostic Tools: Development of biochemical assays that leverage its unique properties as a PKA antagonist .

Interaction studies have demonstrated that cAMPS-Rp effectively competes with natural cAMP for binding sites on PKA regulatory subunits. This interaction is critical for understanding how alterations in cyclic nucleotide signaling can affect cellular responses. The compound's resistance to hydrolysis by phosphodiesterases further enhances its utility in long-term studies involving cellular signaling dynamics .

cAMPS-Rp shares similarities with other cyclic nucleotide analogs but possesses distinct characteristics that set it apart:

Compound NameStructure ModificationBiological ActivityUnique Features
cAMPNoneActivator of PKANatural signaling molecule
Rp-cAMPExocyclic oxygen replacedCompetitive antagonist of PKAHydrolyzed by phosphodiesterases
Sp-cAMPExocyclic oxygen replacedAgonist for PKABinds and activates PKA
cAMPS-SpSulfur substitutionAgonist for certain pathwaysDifferent stereochemistry affects activity
2MeSAMPExocyclic sulfur substitutionInhibits platelet activationUnique G protein-coupled receptor interaction
ARC69931MXStructural modificationsInhibits platelet aggregationNon-receptor mediated elevation of cAMP

cAMPS-Rp is unique due to its specific antagonistic role against PKA activation while being resistant to hydrolysis, making it an essential tool for researchers studying cyclic nucleotide signaling pathways .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

446.15012615 g/mol

Monoisotopic Mass

446.15012615 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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